REACTION_CXSMILES
|
Cl[C:2](Cl)(Cl)[C:3](=O)[CH:4]=[C:5](OCC)[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1.[CH3:19][NH:20][NH2:21].Cl.[CH3:23][CH2:24][OH:25].C([OH:28])C>>[CH2:24]([O:25][C:2]([C:3]1[CH:4]=[C:5]([C:6]2[CH:7]=[CH:8][C:9]([F:12])=[CH:10][CH:11]=2)[N:20]([CH3:19])[N:21]=1)=[O:28])[CH3:23] |f:2.3|
|
Name
|
1,1,1-Trichloro-4-ethoxy-4-(4-fluoro-phenyl)-but-3-en-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C=C(C1=CC=C(C=C1)F)OCC)=O)(Cl)Cl
|
Name
|
Methylhydrazine
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
HCl EtOH
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
Cl.CCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vaccuo
|
Type
|
WASH
|
Details
|
The organic phase was washed successively with 1N HCl solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Magnesium sulfate and concentration
|
Type
|
CUSTOM
|
Details
|
the crude product (8.56 g) was purified by chromatography over silica gel using
|
Type
|
ADDITION
|
Details
|
a 2:1 mixture of Heptane and Ethyl acetate as eluant
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1)C1=CC=C(C=C1)F)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.79 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |